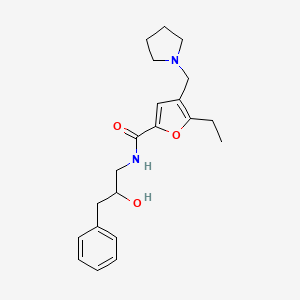![molecular formula C14H16N8O B5901556 N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea, also known as DTBZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DTBZ is a small molecule that has been shown to have specific binding affinity for the vesicular monoamine transporter 2 (VMAT2), a protein that is responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. In
Mécanisme D'action
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea works by binding to the VMAT2 protein and inhibiting its function. By inhibiting VMAT2, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea reduces the uptake of monoamine neurotransmitters into synaptic vesicles, which leads to a decrease in neurotransmitter release. This mechanism of action has been used to study the role of VMAT2 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been shown to have a number of biochemical and physiological effects. In animal studies, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been shown to reduce dopamine release in the striatum, which is a region of the brain that is involved in motor control and reward processing. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has also been shown to reduce insulin secretion in the pancreas, which suggests that VMAT2 may play a role in glucose homeostasis. In addition, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been shown to reduce the release of catecholamines from the adrenal glands, which suggests that VMAT2 may play a role in the regulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has a number of advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and purify. It has high affinity and specificity for VMAT2, which makes it a useful tool for studying the function of this protein. However, there are also limitations to the use of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea in lab experiments. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea is a competitive inhibitor of VMAT2, which means that it may not completely inhibit VMAT2 function at high concentrations. In addition, N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea and its applications. One area of research is the development of new compounds that have higher specificity and affinity for VMAT2. Another area of research is the use of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea and related compounds as potential therapeutics for neurological and endocrine disorders. Finally, there is ongoing research on the role of VMAT2 in various physiological processes, including glucose homeostasis and the stress response.
Méthodes De Synthèse
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea can be synthesized using a multi-step process that involves the reaction of 3-(1H-1,2,4-triazol-1-yl)benzylamine with 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been widely used in scientific research as a tool to study the function of VMAT2. VMAT2 is a critical protein that plays a key role in the regulation of monoamine neurotransmitters in the brain. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has been used to study the distribution and function of VMAT2 in various tissues, including the brain, pancreas, and adrenal glands. N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea has also been used to study the effects of drugs and other compounds on VMAT2 function.
Propriétés
IUPAC Name |
1-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-10-18-13(20-21(10)2)19-14(23)16-7-11-4-3-5-12(6-11)22-9-15-8-17-22/h3-6,8-9H,7H2,1-2H3,(H2,16,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLYSHCPWGBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)NCC2=CC(=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)

![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)

![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)